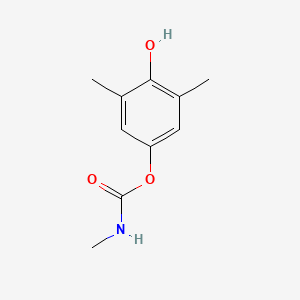
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is a chemical compound with the molecular formula C10H13NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a xylyl ester, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester typically involves the reaction of 4-hydroxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-hydroxy-3,5-dimethylphenol: This compound is synthesized through the methylation of 3,5-dimethylphenol using methyl iodide in the presence of a base.
Reaction with Methyl Isocyanate: The prepared 4-hydroxy-3,5-dimethylphenol is then reacted with methyl isocyanate in an inert solvent such as dichloromethane. The reaction is typically carried out at room temperature to avoid any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of carbamates or urethanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Carbamates or urethanes.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester involves the inhibition of specific enzymes by forming a covalent bond with the active site. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include enzymes involved in metabolic pathways, such as acetylcholinesterase.
Comparación Con Compuestos Similares
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as an insecticide.
Carbosulfan: A carbamate insecticide with a different ester group.
Uniqueness
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
17595-62-9 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(4-hydroxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(14-10(13)11-3)5-7(2)9(6)12/h4-5,12H,1-3H3,(H,11,13) |
Clave InChI |
PUZFRZMVSBGZOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


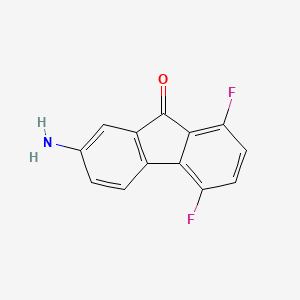
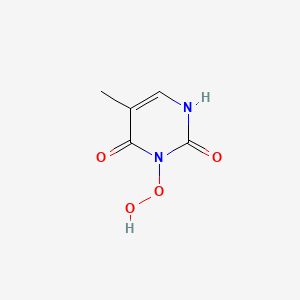
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
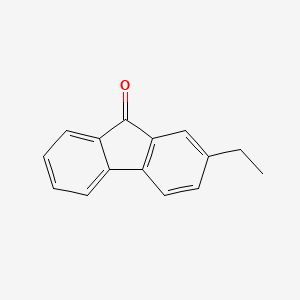
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)


-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
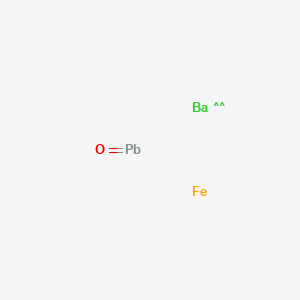
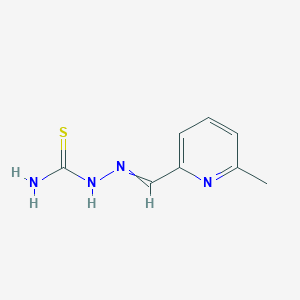
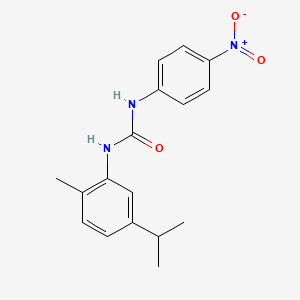
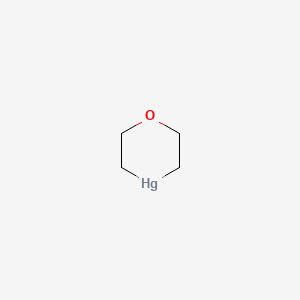
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

